4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol is a chemical compound with the molecular formula C12H16Cl2O3. It is known for its unique structure, which includes a phenethyl alcohol backbone substituted with chloro and methoxy groups. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol typically involves the reaction of 4-chlorophenylacetylene with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the triple bond of 4-chlorophenylacetylene, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro groups, yielding a simpler phenethyl alcohol derivative.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl aldehyde or acid.
Reduction: this compound derivatives without chloro groups.
Substitution: New derivatives with different functional groups replacing the chloro groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl aldehyde
- 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl acid
- 4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl amine
Uniqueness
4-Chloro-alpha-(2-chloroethyl)-beta,beta-dimethoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for versatile chemical modifications and applications in various research fields.
Eigenschaften
CAS-Nummer |
94109-63-4 |
---|---|
Molekularformel |
C12H16Cl2O3 |
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
4-chloro-1-(4-chlorophenyl)-1,1-dimethoxybutan-2-ol |
InChI |
InChI=1S/C12H16Cl2O3/c1-16-12(17-2,11(15)7-8-13)9-3-5-10(14)6-4-9/h3-6,11,15H,7-8H2,1-2H3 |
InChI-Schlüssel |
SOYDQPROSDZXGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)Cl)(C(CCCl)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.